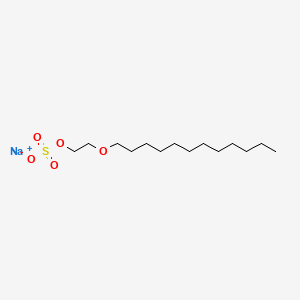

Sodium laureth sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium Laureth Sulfate (SLES) is an anionic detergent and surfactant found in many personal care products (soaps, shampoos, toothpaste, etc.) and for industrial uses . It is derived from palm kernel oil or coconut oil . SLES is an inexpensive and very effective foaming agent .

Synthesis Analysis

SLES is prepared by ethoxylation of dodecyl alcohol, which is produced industrially from palm kernel oil or coconut oil . The resulting ethoxylate is converted to a half ester of sulfuric acid, which is neutralized by conversion to the sodium salt .Molecular Structure Analysis

The chemical formula of SLES is CH3(CH2)11(OCH2CH2)nOSO3Na . The product is heterogeneous in the number of ethoxyl groups, where n is the mean .Chemical Reactions Analysis

SLES is known to react with methylene blue, sulfuric acid, and dichloromethane to produce an intensely blue dichloromethane layer . It also reacts with barium chloride solution to produce a white crystalline precipitate .Physical and Chemical Properties Analysis

SLES is a surfactant that lowers the surface tension between ingredients . It is used as a cleaning and foaming agent . It is milder and less irritating than sodium lauryl sulfate (SLS) .Applications De Recherche Scientifique

Recyclage des plastiques

Le SLES a été utilisé dans le recyclage des plastiques, en particulier le polystyrène à impact élevé (HIPS) et l'acrylonitrile-butadiène-styrène (ABS), qui sont courants dans les équipements de réfrigération . L'ajout de SLES affecte la mouillabilité de la surface de ces plastiques, ce qui peut favoriser la séparation par flottation des plastiques ayant des densités et des caractéristiques de surface similaires .

Systèmes biphasiques aqueux

Le SLES a été étudié pour ses effets sur les systèmes biphasiques aqueux, qui sont utiles pour la séparation des biomolécules . L'ajout de tensioactifs comme le SLES à ces systèmes peut avoir un impact sur la formation de phase, modifiant les distributions de volume de phase et modifiant le point critique .

Additif alimentaire

En tant qu'additif alimentaire, le SLES est utilisé comme émulsifiant ou épaississant . Il aide les acides à mieux se mélanger aux liquides dans les jus de fruits et les punchs .

Herbicides

Dans les herbicides, le SLES est utilisé comme tensioactif pour améliorer l'absorption des produits chimiques herbicides . Il réduit le temps que le produit met à devenir résistant à la pluie, lorsque suffisamment d'agent herbicide sera absorbé .

Biodisponibilité orale améliorée

Le SLES a été utilisé dans les systèmes d'administration de médicaments oraux à base de lipides pour améliorer la biodisponibilité orale des médicaments peu solubles dans l'eau .

Produits de soins personnels et de nettoyage

Le SLES est un ingrédient clé de nombreux produits de soins personnels et de nettoyage. Il a été examiné par plusieurs organismes scientifiques et jugé sûr pour les consommateurs et l'environnement dans son utilisation typique dans ces applications .

Mécanisme D'action

Target of Action

Sodium Laureth Sulfate (SLES) is an anionic surfactant that is primarily targeted at the surfaces of various substances . It is used in many personal care products such as soaps, shampoos, and toothpaste, and for industrial uses . SLES is a fat emulsifier, wetting agent, and detergent . It lowers the surface tension of aqueous solutions, allowing for easier spreading and mixing of the liquid .

Mode of Action

SLES operates by reducing the surface tension of liquids, which allows for easier spreading and mixing . As an anionic surfactant, it is amphiphilic, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties . This allows SLES to trap oil and dirt, making it easier to rinse away with water .

Biochemical Pathways

Instead, its primary function is to act as a surfactant, reducing surface tension and facilitating the removal of dirt and oils .

Result of Action

The primary result of SLES action is the removal of dirt and oils from the skin and hair . It works by trapping oil and dirt so it can be rinsed away with water . SLES can help create a rich lather in products like body and hand wash, facial cleansers, and bubble bath . It also helps create the foaming action in toothpaste and helps remove food particles from teeth .

Action Environment

SLES is biodegradable and breaks down easily in the environment, reducing its impact on aquatic ecosystems . It has been associated with potential environmental concerns due to its production process, which may involve the use of petrochemicals and the generation of harmful byproducts . Thus, it can also be toxic to aquatic animals .

Analyse Biochimique

Biochemical Properties

Sodium laureth sulfate is an anionic surfactant that has excellent decontamination, emulsification, dispersion, and wetting properties . It attaches to oil and grease, suspending them in water and allowing them to be removed . It also lowers the surface tension of water, acting as a foaming agent and allowing bubbles to form .

Cellular Effects

This compound has been shown to cause irritation to the skin and eyes in both animal and human experiments . It is thought to irritate the skin by disrupting the natural oils that maintain the skin’s integrity . This not only leads to direct damage, but also reduces the skin’s ability to keep out allergens – such as this compound itself – that may trigger reactions such as eczema .

Molecular Mechanism

This compound is prepared by ethoxylation of dodecyl alcohol, which is produced industrially from palm kernel oil or coconut oil . The resulting ethoxylate is converted to a half ester of sulfuric acid, which is neutralized by conversion to the sodium salt . This process allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown that three-dimensional cultured cells on paper responded more sensitively to this compound than two-dimensional cultured cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, it has been shown that this compound causes eye or skin irritation in experiments conducted on animals .

Transport and Distribution

It is known that this compound is an anionic detergent and surfactant, suggesting that it may interact with various transporters or binding proteins .

Subcellular Localization

As a surfactant, it is likely to be found in areas of the cell where it can interact with lipid membranes and other hydrophobic substances .

Propriétés

| { "Design of the Synthesis Pathway": "Sodium laureth sulfate can be synthesized through the ethoxylation of lauryl alcohol followed by sulfation.", "Starting Materials": [ "Lauryl alcohol", "Ethylene oxide", "Sulfur trioxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Lauryl alcohol is reacted with ethylene oxide in the presence of a catalyst to produce lauryl ethoxylate.", "Lauryl ethoxylate is then sulfated with sulfur trioxide to produce sodium lauryl ether sulfate.", "Sodium hydroxide is added to neutralize the mixture and form sodium laureth sulfate.", "The final product is then purified and dried." ] } | |

Numéro CAS |

9004-82-4 |

Formule moléculaire |

C14H33NNaO5S+ |

Poids moléculaire |

350.47 g/mol |

Nom IUPAC |

sodium;azane;2-dodecoxyethyl hydrogen sulfate |

InChI |

InChI=1S/C14H30O5S.H3N.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;;/h2-14H2,1H3,(H,15,16,17);1H3;/q;;+1 |

Clé InChI |

XGHIRGCUJUQKNA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCCCCCOCCOS(=O)(=O)O.N.[Na+] |

Numéros CAS associés |

9004-82-4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide](/img/structure/B2435926.png)

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2435927.png)

![Methyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2435929.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]pentanamide](/img/structure/B2435934.png)

![2-chloro-N-[3-cyano-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2435937.png)

![8-{4-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2435943.png)

![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2435945.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2435949.png)